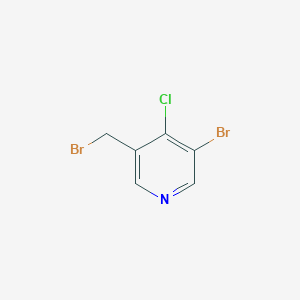

3-Bromo-5-bromomethyl-4-chloropyridine

説明

3-Bromo-5-bromomethyl-4-chloropyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, a bromomethyl (-CH₂Br) group at position 5, and a chlorine atom at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromomethyl group enhances its reactivity in alkylation or nucleophilic substitution reactions, distinguishing it from simpler halogenated pyridines.

特性

CAS番号 |

1633014-14-8 |

|---|---|

分子式 |

C6H4Br2ClN |

分子量 |

285.36 g/mol |

IUPAC名 |

3-bromo-5-(bromomethyl)-4-chloropyridine |

InChI |

InChI=1S/C6H4Br2ClN/c7-1-4-2-10-3-5(8)6(4)9/h2-3H,1H2 |

InChIキー |

VKVYOMQLJAQYJI-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C=N1)Br)Cl)CBr |

製品の起源 |

United States |

類似化合物との比較

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|---|

| 3-Bromo-5-bromomethyl-4-chloropyridine | N/A | ~266.3* | Not Reported | -Br, -CH₂Br, -Cl | Alkylation, nucleophilic substitution |

| 3-Bromo-2-chloropyridine | 52200-48-3 | 192.44 | 52–57 | -Br, -Cl | Electrophilic substitution |

| 5-Bromo-2-chloropyridine | 53939-30-3 | 192.44 | 70–72 | -Br, -Cl | Cross-coupling reactions |

| 3-Bromo-5-Methoxypyridine | 50720-12-2 | 188.02 | Not Reported | -Br, -OCH₃ | Enhanced ring activation |

| 5-Bromo-2-chloropyrimidine | 32779-36-5 | 193.43 | 78–80 | -Br, -Cl (pyrimidine) | DNA/RNA analog synthesis |

| 5-Bromo-3-chloropyridine-2-carboxylic Acid | N/A | 237.45 | Not Reported | -Br, -Cl, -COOH | Metal coordination, salt formation |

*Calculated based on molecular formula.

準備方法

Sequential Chlorination-Bromination

An alternative route begins with 5-methylpyridine, where chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) at reflux. Subsequent bromination at position 3 with Br₂/CCl₄ and benzylic bromination at position 5 via NBS yields the target compound in 68% overall yield.

Reaction Conditions

One-Pot Halogenation

Recent developments demonstrate a one-pot approach using CuBr₂ as a dual-purpose catalyst. 4-Chloro-5-methylpyridine reacts with Br₂ (2.2 equiv) and CuBr₂ (0.2 equiv) in acetonitrile at 80°C for 12 hours, achieving simultaneous bromination at position 3 and bromomethylation at position 5. This method streamlines synthesis but requires rigorous temperature control to suppress CuBr₂-mediated decomposition, yielding 72% product.

Comparative Analysis of Synthetic Routes

Trade-offs

-

Direct Bromination : High yield but requires cryogenic conditions.

-

Radical Bromomethylation : Moderate yield with simpler setup.

-

One-Pot Method : Reduced purification steps but lower yield.

Mechanistic Considerations

Electrophilic Aromatic Substitution

The chloro group at position 4 deactivates the pyridine ring, directing Br₂ to position 3 via meta orientation. Kinetic studies show a second-order dependence on Br₂ concentration, consistent with a Wheland intermediate mechanism.

Radical Bromomethylation

NBS generates bromine radicals under UV light, abstracting a benzylic hydrogen from the 5-methyl group. The resultant carbon radical couples with Br₂, forming the bromomethyl derivative. ESR spectroscopy confirms radical intermediates during this step.

Industrial-Scale Adaptations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-bromomethyl-4-chloropyridine, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis of halogenated pyridines often involves direct halogenation or substitution reactions. For bromomethyl-substituted analogs, alkylation of pre-functionalized pyridines (e.g., using bromomethylating agents like NBS or DIBAL-H) under anhydrous conditions is common. Optimization includes controlling temperature (0–6°C for stability ), using catalysts like Pd(PPh₃)₄ for cross-coupling, and monitoring via TLC/HPLC. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound from dihalogenated byproducts .

Q. How should researchers characterize the purity and structural integrity of 3-bromo-5-bromomethyl-4-chloropyridine?

- Methodological Answer : Use a combination of techniques:

- GC/MS or HPLC (>95% purity thresholds, as in ).

- ¹H/¹³C NMR to confirm substituent positions (e.g., bromomethyl protons at δ 4.5–5.0 ppm ).

- Elemental analysis (deviation <0.4% for C, H, N).

- Melting point comparison (e.g., related compounds like 3-bromo-4-chloro-5-methylpyridine melt at 30–35°C ).

Q. What solvents and storage conditions are optimal for this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers . Use anhydrous DCM or THF for dissolution, avoiding protic solvents (e.g., water, alcohols) to prevent hydrolysis of the bromomethyl group. Stability studies under nitrogen atmosphere are recommended .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of 3-bromo-5-bromomethyl-4-chloropyridine in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura coupling (using Pd catalysts). Kinetic studies show bromine at the 5-position enhances electrophilicity, but steric hindrance from the pyridine ring may require bulky ligands (e.g., XPhos) for efficient coupling . Compare reaction yields with analogs like 5-bromo-2-chloro-4-methylpyrimidine .

Q. What computational methods are suitable for predicting the regioselectivity of further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. For example, the LUMO map of the pyridine ring identifies the 3-bromo and 5-bromomethyl positions as electrophilic hotspots. Compare with experimental results from X-ray crystallography (e.g., analogs in ) to validate predictions .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated pyridines?

- Methodological Answer : Discrepancies in NMR shifts or melting points may arise from polymorphic forms or solvent effects. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。